molecular formula C7H6I3N B13102759 3,4,5-Triiodo-2,6-dimethylpyridine

3,4,5-Triiodo-2,6-dimethylpyridine

Cat. No.: B13102759
M. Wt: 484.84 g/mol
InChI Key: QORUIFIPXDPAPA-UHFFFAOYSA-N
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Description

3,4,5-Triiodo-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H6I3N and a molecular weight of 484.84 g/mol It is a derivative of pyridine, characterized by the presence of three iodine atoms and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triiodo-2,6-dimethylpyridine typically involves the iodination of 2,6-dimethylpyridine. The reaction is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 3, 4, and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4,5-Triiodo-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes and enzyme activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .

Biological Activity

3,4,5-Triiodo-2,6-dimethylpyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C7H6I3N\text{C}_7\text{H}_6\text{I}_3\text{N}

This structure includes three iodine atoms attached to the pyridine ring, which significantly influences its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential roles as an antimicrobial agent and its effects on cellular pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • In vitro Studies : A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests a promising role as a potential antimicrobial agent .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific kinases involved in cellular signaling pathways.
  • Interaction with DNA : Some studies indicate that halogenated pyridines can intercalate into DNA structures, potentially disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial efficacy against multidrug-resistant strains.
    • Findings : The compound demonstrated a significant reduction in bacterial load in treated cultures compared to controls. The study reported an IC50 value of approximately 5 µM for S. aureus .
  • Cytotoxicity Assessment :
    • Objective : To assess cytotoxic effects on human cell lines.
    • Findings : The compound exhibited low cytotoxicity with a CC50 greater than 100 µM in several human cell lines, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeTest OrganismMIC (µM)IC50 (µM)CC50 (µM)
AntibacterialStaphylococcus aureus45>100
AntibacterialEscherichia coli810>100
CytotoxicityHuman Cell LinesN/AN/A>100

Discussion

The findings suggest that this compound possesses notable antimicrobial activity with a relatively low cytotoxic profile. Its potential applications in treating infections caused by resistant strains warrant further exploration.

Properties

Molecular Formula

C7H6I3N

Molecular Weight

484.84 g/mol

IUPAC Name

3,4,5-triiodo-2,6-dimethylpyridine

InChI

InChI=1S/C7H6I3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3

InChI Key

QORUIFIPXDPAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)I)I)I

Origin of Product

United States

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